(r)-4-Propylpyrrolidin-2-one
Description
Contextual Significance and Historical Perspectives in Pyrrolidinone Chemistry
The study of pyrrolidinones has a rich history, with the parent compound, 2-pyrrolidinone, being a fundamental gamma-lactam. The development of pyrrolidinone chemistry is intrinsically linked to advancements in the synthesis of lactams and the broader understanding of nitrogen-containing heterocyclic compounds. Over the years, pyrrolidinone derivatives have been identified in numerous natural products and have been developed into a range of therapeutic agents. wikipedia.org A notable example is Polyvinylpyrrolidone (PVP), a water-soluble polymer derived from the monomer N-vinylpyrrolidone, which was first synthesized in 1939 and has found widespread applications in medicine and various industries. wikipedia.org The historical success of pyrrolidinone-based compounds has laid the groundwork for ongoing research into new derivatives like (R)-4-Propylpyrrolidin-2-one.
Role as a Chiral Scaffold in Organic Synthesis
The presence of a stereocenter at the 4-position makes this compound a valuable chiral scaffold in asymmetric synthesis. nih.govresearchgate.net Chiral pyrrolidines are widely utilized as building blocks for creating complex molecules with specific three-dimensional arrangements, which is often crucial for their biological activity. nih.govsci-hub.se The synthesis of enantiomerically pure pyrrolidines is a significant goal in organic chemistry, with many methods relying on starting materials from the chiral pool, such as proline. sci-hub.se this compound serves as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam (B1667798). google.comgoogleapis.com Several synthetic strategies have been developed to produce this chiral lactam with high enantiomeric purity, including methods involving enzymatic resolutions and asymmetric Michael additions. google.comgoogle.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO | cymitquimica.comchemicalbook.com |
| Molecular Weight | 127.18 g/mol | cymitquimica.comchemicalbook.comnih.gov |
| CAS Number | 930123-37-8 | cymitquimica.comchemicalbook.comking-pharm.com |
| IUPAC Name | (4R)-4-propylpyrrolidin-2-one | nih.gov |
Overview of Research Trajectories for Related Enantiopure Lactams
The academic interest in this compound is part of a broader focus on enantiopure lactams, particularly β-lactams, which are the core structures of widely used antibiotics. researchgate.netbiomolther.org Research in this area is driven by the need to overcome antibiotic resistance, a major global health challenge. biomolther.orgnih.gov Scientists are exploring new β-lactam/β-lactamase inhibitor combinations to combat resistant bacteria. nih.gov The "β-lactam synthon method" highlights the versatility of these strained rings as intermediates for synthesizing a variety of biologically active compounds beyond antibiotics, including anticancer agents. researchgate.net The hydrolytic stability of different lactam ring sizes is also an active area of investigation, with studies showing that medium-sized lactams are less susceptible to hydrolysis, which has implications for drug design. researchgate.net
Scope and Objectives of Current Academic Inquiry into this compound
Current research on this compound is largely centered on developing more efficient and cost-effective synthetic routes. For instance, a process involving the enzymatic conversion of dimethyl 3-propyl pentanedioate (B1230348) has been developed to produce the compound with high chiral purity. google.comgoogle.com Another approach utilizes an asymmetric Michael addition with nickel catalysts. google.comgoogleapis.com A recent total synthesis of Brivaracetam employed an enantioselective photochemical Giese addition to create the key chiral center. researchgate.net These studies aim to improve the scalability and economic viability of producing this important pharmaceutical intermediate. The ongoing research underscores the compound's significance and the continuous effort to refine its synthesis for broader applications.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4R)-4-propylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
NCBVCRLVTCSQAG-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)NC1 |
Canonical SMILES |
CCCC1CC(=O)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure R 4 Propylpyrrolidin 2 One
Diastereoselective Synthesis of Precursors and Subsequent Cyclization
The synthesis of enantiopure (R)-4-propylpyrrolidin-2-one often relies on establishing the critical stereocenter in a precursor molecule, which is then cyclized to form the desired γ-lactam ring. Diastereoselective approaches, where a chiral auxiliary or reagent guides the formation of the desired stereoisomer, are a cornerstone of this strategy.
One prominent method involves the asymmetric Michael addition. For instance, the reaction of 1-nitropent-1-ene (B1505642) with diethyl malonate can be catalyzed by a Nickel(II) complex featuring a chiral ligand like (1R,2R)-1,2-diphenylethane-1,2-diamine. google.com This diastereoselective addition yields a chiral nitro malonate derivative. Subsequent hydrogenation of the nitro group to an amine, followed by base-catalyzed hydrolysis and decarboxylation, leads to the cyclization and formation of this compound. google.com
Another common strategy is the conjugate addition of nitromethane (B149229) to an α,β-unsaturated ester, such as (E)-ethyl-hex-2-enoate. researchgate.netnih.gov While this can be performed with a simple base like diazabicycloundecene (DBU) to produce a racemic γ-nitro ester, the resulting mixture of enantiomers necessitates a subsequent resolution step, often via liquid chromatography, to isolate the desired (R)-enantiomer after reduction and cyclization. researchgate.netnih.govacs.org
The use of chiral auxiliaries provides a classic and effective route. A chiral oxazolidin-2-one auxiliary can be employed to direct the stereoselective alkylation at the α-carbonyl position of a starting material. nih.gov After the key stereocenter is set, the auxiliary is cleaved to reveal an intermediate that is then converted into the target pyrrolidinone. acs.org Similarly, a chiral inductor like (R)-(+)-α-methylbenzylamine can be incorporated into an electrocyclization precursor, enabling the formation of the pyrrolidinone ring with a high degree of diastereoselectivity (e.g., a 96:4 ratio). gre.ac.uk
A summary of precursor synthesis strategies is presented below.
Table 1: Comparison of Precursor Synthesis Methodologies| Method | Precursors | Key Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | 1-Nitropent-1-ene, Diethyl malonate | Ni(II) complex with chiral ligand | Chiral nitro malonate precursor | google.com |
| Michael Conjugate Addition | Nitromethane, (E)-Ethyl-hex-2-enoate | Diazabicycloundecene (DBU) | Racemic γ-nitro ester precursor | researchgate.net, nih.gov |
| Chiral Auxiliary Directed Alkylation | N/A | Chiral oxazolidin-2-one | Stereocontrolled precursor | nih.gov |
| Chiral Inductor in Electrocyclization | N/A | (R)-(+)-α-methylbenzylamine | Diastereomeric pyrrolidinone (96:4 dr) | gre.ac.uk |
Optimization of Synthetic Routes for Scalability and Efficiency in Research
Transitioning a synthetic route from a laboratory setting to a larger, more efficient scale requires significant optimization. For this compound, a key intermediate in pharmaceuticals like Brivaracetam (B1667798), this has been a major focus. gre.ac.uk
Continuous flow chemistry has emerged as a powerful tool for improving the efficiency and scalability of key reaction steps. One example is the photochemical Giese addition, where a continuous flow reactor was used to scale up the synthesis of a crucial intermediate. acs.org The optimization from batch to continuous flow conditions demonstrated a significant improvement in yield and reaction time. acs.orgresearchgate.net For instance, using a racemic rhodium catalyst, flow rates of 0.5 and 1.0 mL/min resulted in high yields of 95% and 96%, respectively. acs.org Further optimization of the enantioselective variant under flow conditions involved adjusting the light source and temperature to maximize both yield and enantiomeric ratio. acs.orgresearchgate.net
Table 2: Optimization of Photochemical Reaction in Continuous Flow
| Entry | Light Source | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1 | Blue LED 120 W | Room Temp. | 95 | 91:9 |
| 2 | Blue LED 120 W | 0 | 91 | 74:26 |
| 3 | Blue LED 120 W | -20 | 89 | 73:27 |
Data derived from a study on the synthesis of a key intermediate for Brivaracetam. acs.org
Electrochemical methods have also been optimized using continuous flow systems. The electrocyclization of 1-allyl-4-propylpyrrolidin-2-one was successfully transposed to a flow reactor, achieving an excellent productivity of 0.40 g·h⁻¹·mL⁻¹ with a 72% yield under optimized conditions of current density, substrate concentration, and flow rate. gre.ac.uk
Enzymatic processes offer another avenue for highly efficient and scalable synthesis. An improved route for this compound involves the enzymatic conversion of dimethyl 3-propyl pentanedioate (B1230348) into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid with high chiral purity (>99%). google.com This biocatalytic desymmetrization is followed by amidation, hydrolysis, Hofmann rearrangement, and cyclization. google.com This approach avoids hazardous reagents like sodium azide, which are not advisable for industrial-scale synthesis. google.com
Novel Methodologies for Stereocontrol in Pyrrolidinone Synthesis
The development of novel catalytic systems to achieve high levels of stereocontrol is a vibrant area of research. These modern methods often provide more direct and efficient access to chiral γ-lactams like this compound.
Asymmetric photocatalysis represents a significant innovation. A recently developed method utilizes a chiral bifunctional photocatalyst (Δ-RhS) and visible light to promote an enantioselective photochemical Giese addition. acs.orgresearchgate.net This strategy allows for the direct installation of the stereocenter at the C4 position through the conjugate addition of an α-aminoalkyl radical to an α,β-unsaturated carbonyl derivative, achieving excellent levels of enantioselectivity (e.g., 98:2 er). nih.govresearchgate.net
Transition metal-catalyzed reactions are also at the forefront of novel methodologies. One such process involves a Rhodium-catalyzed enantioselective C-C bond activation, which triggers the migration of a sulfonyl radical. nih.gov This unique transformation converts sulfonamide-tethered cyclobutanone/1,3-diene substrates into functionalized chiral γ-lactams with high enantioselectivity. nih.gov Another advanced strategy is the Palladium(II)-catalyzed asymmetric cascade reaction involving methylene (B1212753) C(sp³)-H alkenylation and aza-Wacker cyclization, which provides access to α,β-stereospecific γ-lactams in good yields and high enantioselectivities. nih.gov
Organocatalysis offers a metal-free alternative for stereocontrol. The use of a chiral pyridoxal (B1214274) catalyst enables the direct asymmetric conjugate addition at the α-carbon of a glycinate (B8599266) with α,β-unsaturated esters. nih.gov Following an in-situ lactamization, this method produces chiral pyroglutamic acid esters, which can then be readily converted into chiral 4-substituted pyrrolidin-2-ones. nih.gov
Table 3: Novel Stereocontrol Methodologies
| Methodology | Catalyst Type | Key Transformation | Reference |
|---|---|---|---|
| Asymmetric Photocatalysis | Chiral Rhodium Photocatalyst | Enantioselective Giese Addition | acs.org, nih.gov, researchgate.net |
| C-C Bond Activation | Chiral Rhodium Complex | Sulfonyl Radical Migration/Cyclization | nih.gov |
| C-H Activation | Chiral Palladium(II) Complex | Cascade Alkenylation/Aza-Wacker Cyclization | nih.gov |
| Carbonyl Organocatalysis | Chiral Pyridoxal | Asymmetric Michael Addition/Lactamization | nih.gov |
Stereochemical Investigations and Chiral Purity Determination
Enantiomeric Purity Analysis Methodologies
The determination of the enantiomeric excess (ee) of (R)-4-propylpyrrolidin-2-one is a critical step in its synthesis and application. Various chromatographic and spectroscopic techniques are utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the enantiomers of 4-propylpyrrolidin-2-one (B2868663). acs.org This technique often follows the synthesis of the racemic compound to isolate the desired (R)-enantiomer. acs.orgnih.gov In some synthetic routes for Brivaracetam (B1667798), chiral HPLC separation is performed at multiple stages, including after the formation of the racemic lactam and for the final resolution of the drug. acs.orggoogleapis.com
One specific method for determining the enantiomeric ratio of this compound employs a Chiralcel IG-3 column. nih.gov The analysis is conducted using a mobile phase of n-hexane and ethanol (B145695) (90:10) at a flow rate of 1.0 mL/min and a temperature of 25 °C, with detection at 210 nm. nih.gov Under these conditions, the minor enantiomer has a retention time of 8.4 minutes, while the major (R)-enantiomer has a retention time of 9.4 minutes. nih.gov This method has been used to establish an enantiomeric ratio of 97:3. nih.gov Another reported chiral HPLC analysis showed a chiral purity of 99.4%. google.com
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another valuable tool for assessing the enantiomeric purity of this compound. researchgate.net One documented process reports achieving a purity of 98.3% by GC, with a chiral purity of 98.1%. googleapis.com In another instance, a synthesis yielded this compound with 99.96% enantiomeric excess and 99.39% purity as determined by GC. google.com A chemoenzymatic synthesis approach also utilized chiral GC analysis, specifically with a Lipodex E column, to confirm an enantiomeric excess greater than 98% for the final (R)-lactone. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents, offers a method for determining enantiomeric purity. mit.edu Chiral shift reagents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), are lanthanide complexes that can form diastereomeric complexes with enantiomers. mit.edu This interaction leads to different chemical shifts for the corresponding protons in the NMR spectrum, allowing for the quantification of each enantiomer. mit.edu For instance, (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol has been used as a chiral shift agent to determine the enantiomeric ratio of similar amide compounds by ¹H NMR. rsc.org
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation
Optical rotation is a fundamental property used to characterize chiral molecules. The specific rotation of a compound is measured using a polarimeter, typically with a sodium lamp (589 nm). acs.org For this compound, the optical rotatory power has been shown to correspond in sign and absolute value to known data for this enantiomer, confirming its absolute configuration. researchgate.net
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules. nih.govunits.itlibretexts.org It measures the differential absorption of left and right circularly polarized light. nih.govunits.it While extensively used for proteins and peptides, CD spectroscopy can also provide valuable information about the conformation of smaller chiral molecules like this compound. The resulting spectrum is sensitive to the molecule's three-dimensional structure and can be used to confirm the absolute configuration by comparing it to reference spectra or theoretical calculations. nih.gov
Derivatization for Chiral Resolution Techniques in Academic Settings
In academic research, derivatization is a common strategy to facilitate the separation of enantiomers. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. For example, chiral amines can be resolved by forming salts with an optically active carboxylic acid, like tartaric acid, allowing for separation through crystallization. google.com Similarly, chiral aldehydes can be used to form diastereomeric imines, which can then be analyzed by NMR or other methods. rsc.org While not always practical on an industrial scale, these techniques are invaluable for the small-scale separation and analysis of chiral compounds like this compound in a research context. nih.gov
Mechanistic Organic Chemistry Studies
Reaction Mechanism Elucidation in Key Synthetic Steps
A prominent synthetic route to (r)-4-Propylpyrrolidin-2-one involves the Hofmann rearrangement of a chiral amide precursor, followed by intramolecular cyclization. The key steps of this pathway have been a subject of mechanistic investigation.
The process begins with a chiral amide, (S)-3-(2-amino-2-oxoethyl)hexanoic acid, which is treated with bromine and a strong base like sodium hydroxide. The mechanism proceeds as follows:
N-Bromination: The reaction is initiated by the in situ formation of sodium hypobromite (B1234621) from bromine and sodium hydroxide. wikipedia.org This reagent facilitates the N-bromination of the primary amide, forming an N-bromoamide intermediate.
Anion Formation: The base then abstracts the remaining acidic amide proton, generating an N-bromoamide anion. wikipedia.org
Rearrangement (Rate-Determining Step): The crucial rearrangement step occurs as the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom. chemistrysteps.com This migration is concerted with the departure of the bromide ion, a good leaving group. This 1,2-alkyl shift results in the formation of an isocyanate intermediate. chemistrysteps.commasterorganicchemistry.com This step is typically the rate-determining step of the rearrangement.
Intramolecular Cyclization: The isocyanate is a highly reactive electrophile. Before it can be hydrolyzed by the aqueous medium, the carboxylate group, generated from the hexanoic acid moiety under basic conditions, acts as an intramolecular nucleophile. It attacks the isocyanate carbon, leading to a cyclic intermediate which, after decarboxylation, yields the final this compound lactam. The intramolecular nature of this cyclization is key to forming the five-membered ring.
This sequence, particularly the Hofmann rearrangement, is known for proceeding with retention of configuration at the migrating carbon, which is crucial for preserving the desired (R)-stereochemistry in the final product. chemistrywithwiley.com
Transition State Analysis of Stereoselective Transformations
The stereoselectivity of the synthesis of this compound is primarily established by the use of a chirally pure starting material. The key mechanistic step where stereochemistry is transferred is the intramolecular 1,2-alkyl shift during the Hofmann rearrangement.
Computational studies on analogous stereoselective reactions, such as the aza-Cope–Mannich reaction for pyrrolidine (B122466) synthesis, have utilized transition state analysis to explain the origins of stereoselectivity. In such reactions, the formation of stereoisomers is dictated by the relative energies of competing transition states, often described as chair-like or boat-like conformations. The lower energy transition state leads to the major product.
For the synthesis of this compound via the Hofmann rearrangement, the critical rearrangement step is intramolecular. The transition state involves the migrating alkyl group forming a three-membered ring-like structure with the carbonyl carbon and the nitrogen atom. Since no bonds to the chiral center are broken, the reaction proceeds with retention of stereochemistry. Therefore, the stereoselectivity is substrate-controlled rather than reagent-controlled. Analysis of the transition state would focus on confirming that the energy barrier for the stereoretentive pathway is significantly lower than any alternative pathways that could lead to racemization or inversion, ensuring the high enantiomeric purity of the product.
Kinetic Isotope Effect Studies for Rate-Determining Steps
While specific kinetic isotope effect (KIE) studies for the synthesis of this compound are not extensively documented in the literature, the principles of KIE can be applied to understand its reaction mechanism, particularly the rate-determining step. wikipedia.org The KIE is a powerful tool for probing the transition state structure by measuring the change in reaction rate upon isotopic substitution. princeton.edu
The rate-determining step in the Hofmann rearrangement is the concerted migration of the alkyl group and the loss of the bromide ion. chemistrysteps.com This step could be investigated using KIE studies in several ways:
Primary KIE: A primary KIE would not be expected for C-H bond cleavage, as none are broken in the rate-determining step. However, a nitrogen-15 (B135050) KIE (¹⁴N/¹⁵N) could provide insight into the change in bonding at the nitrogen atom in the transition state. Similarly, a carbon-13 KIE (¹²C/¹³C) at the migrating carbon or carbonyl carbon could elucidate the extent of bond formation and cleavage.
Secondary KIE: A secondary KIE could be measured by substituting hydrogen with deuterium (B1214612) at the migrating chiral center (the α-carbon of the propyl group relative to the carboxylate). princeton.edu A change in rate would indicate a change in the hybridization or steric environment of this carbon in the transition state. An inverse KIE (kH/kD < 1) might suggest a more sterically crowded transition state or a change from sp² to sp³ character, while a normal KIE (kH/kD > 1) could indicate the opposite. wikipedia.org
Such studies would be invaluable in confirming the concerted nature of the migration and providing a more detailed picture of the transition state geometry.
Computational Studies on Reaction Pathways and Energetics
Computational chemistry provides deep insights into reaction mechanisms by mapping potential energy surfaces and characterizing intermediates and transition states that may be difficult to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and the stability of intermediates. For the synthesis of this compound, DFT calculations can be employed to model each step of the Hofmann rearrangement and subsequent cyclization.
Researchers can calculate the Gibbs free energy (ΔG) for each reactant, intermediate, transition state, and product along the reaction coordinate. This allows for the determination of activation energies (ΔG‡) for each step, identifying the rate-determining step as the one with the highest energy barrier. DFT calculations can also confirm the stability of key intermediates like the N-bromoamide anion and the isocyanate. nih.gov For example, a study on the synthesis of pyrrolidine-2,3-diones used DFT to propose a reaction mechanism, showing that the main product is formed via the pathway with the lowest activation energy. nih.gov
Table 1: Illustrative DFT-Calculated Energy Profile for a Multi-Step Synthesis
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations in mechanistic studies.
While DFT calculations provide a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, modeling the real-time motion of atoms during a chemical reaction. researchgate.net By simulating a large number of reaction trajectories, MD can reveal dynamic effects that influence the reaction outcome. beilstein-journals.org
For the synthesis of this compound, MD simulations, particularly using reactive force fields (RMD) or ab initio molecular dynamics (AIMD), could be used to visualize the entire process from the N-bromoamide to the final cyclized product. citedrive.comresearchgate.net These simulations could:
Track the concerted bond-breaking and bond-forming events during the 1,2-alkyl shift in real-time.
Explore the conformational dynamics of the molecule leading up to the intramolecular cyclization, identifying the most favorable conformations for the ring-closing step.
Assess the role of explicit solvent molecules in stabilizing intermediates and transition states, providing a more realistic model than gas-phase or implicit solvent DFT calculations.
MD simulations are particularly powerful for identifying non-minimum energy pathways or dynamic effects where the system bypasses a stable intermediate due to excess kinetic energy, a phenomenon not captured by static potential energy surface calculations. beilstein-journals.org This approach provides a comprehensive understanding of the reaction's progress and selectivity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Propyl Side Chain Conformation on Molecular Interactions
The spatial arrangement of the propyl group can affect:
Steric Hindrance: Depending on its orientation, the propyl group can either fit snugly into a hydrophobic pocket on a target protein or cause steric clashes that prevent optimal binding. The length and branching of this side chain are critical; studies on similar molecules have shown that even minor changes, such as altering the side-chain length, can significantly impact biological properties. rsc.org
Hydrophobic Interactions: The alkyl nature of the propyl chain facilitates van der Waals forces and hydrophobic interactions, which are crucial for anchoring the molecule to nonpolar regions of a biological target. The specific conformation dictates the surface area available for these interactions.
Receptor Selectivity: The precise shape imparted by the propyl group's conformation can contribute to the molecule's selectivity for one receptor subtype over another. A conformation that is favorable for binding to one target may be unfavorable for another.
Role of the Pyrrolidinone Core in Molecular Recognition
The pyrrolidinone ring, a five-membered γ-lactam, is a common scaffold in medicinal chemistry, recognized for its favorable pharmacological properties. nih.gov This core structure is not merely a passive framework but plays an active role in molecular recognition. ufl.edu
Key features of the pyrrolidinone core include:
Hydrogen Bonding: The lactam moiety contains a carbonyl oxygen (a hydrogen bond acceptor) and an amide nitrogen which, when unsubstituted at the N1 position, has a hydrogen atom that can act as a hydrogen bond donor. These groups are critical for forming directed hydrogen bonds with amino acid residues in a protein binding site, providing significant binding energy and specificity.
Dipole Moment: The amide bond within the ring creates a significant dipole moment, which can engage in dipole-dipole interactions with a target protein.
Scaffold Rigidity and Conformation: While the ring has some flexibility, it provides a relatively rigid scaffold that pre-organizes the substituents (like the C4-propyl group) in defined spatial orientations. The non-planar, puckered conformation of the five-membered ring is a crucial feature that influences the three-dimensional arrangement of its substituents. nih.gov
SAR of (R)-4-Propylpyrrolidin-2-one Derivatives in Biological Systems (Molecular Level)
Structure-activity relationship (SAR) studies explore how modifying the chemical structure of a parent compound affects its biological activity. For this compound, which is the core of the antiepileptic drug Brivaracetam (B1667798), SAR investigations have been crucial. These studies typically involve synthesizing a series of analogs where specific parts of the molecule are altered and then assessing their biological activity.
Key modification sites and their typical effects are:
C4-Position Alkyl Chain: The length and nature of the alkyl group at the C4 position are critical for affinity and selectivity. The (R)-configuration is often essential for potent activity. Varying the chain length from methyl to butyl can modulate the potency, with the propyl group often representing an optimal length for binding to specific targets like the synaptic vesicle protein 2A (SV2A).
N1-Position Substitution: The N1 position of the pyrrolidinone ring is a common point for modification to introduce larger functional groups. In the case of Brivaracetam, an (S)-2-aminobutanamide group is attached at this position. This addition introduces new hydrogen bonding and stereospecific interactions that are vital for high-affinity binding.
Other Ring Positions: Modifications at the C3 and C5 positions can also be explored, but these often lead to a more significant disruption of the core pharmacophore and can negatively impact activity.
The following interactive table illustrates a conceptual SAR for 4-substituted pyrrolidin-2-one derivatives based on common findings in the literature.
| Compound Analog | Modification | Relative Potency | Rationale for Activity Change |
| Analog 1 | C4-Methyl | Lower | Sub-optimal hydrophobic interaction in the binding pocket. |
| Analog 2 | C4-Ethyl | Intermediate | Improved hydrophobic contact compared to methyl. |
| This compound Core | C4-Propyl | High | Optimal chain length for filling a specific hydrophobic pocket. |
| Analog 3 | C4-Butyl | Lower | Potential steric hindrance due to the longer chain exceeding the pocket size. |
| Analog 4 | (S)-4-Propyl Isomer | Very Low | Incorrect stereochemistry prevents proper orientation and key interactions with the target. |
| Analog 5 | N1-Methyl | Variable | Small modification; effect depends entirely on the target's tolerance for substitution at this position. |
Conformational Analysis and its Influence on Biological Activity
The biological activity of a flexible molecule like this compound is not determined by its static 2D structure, but by the specific 3D conformation it adopts when binding to its target. The pyrrolidinone ring is not flat and exists in a dynamic equilibrium of puckered conformations, often described as "envelope" or "twist" forms. nih.gov
The substituent at the C4 position influences the preferred puckering of the ring. The bulky propyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This, in turn, orients the other atoms in the ring and any substituent at the N1 position in a specific way. The lowest energy conformation of the molecule in solution may not be the "active" conformation required for binding. The ability of the molecule to adopt the specific, higher-energy bioactive conformation upon approaching the target is a critical factor in its efficacy. Computational modeling and spectroscopic methods are used to study these conformational preferences and their impact on activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comscispace.com For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govtandfonline.com
These models are developed through the following steps:
A series of structurally related pyrrolidinone derivatives with known biological activities is selected.
The 3D structures of the molecules are generated and aligned based on a common scaffold.
A 3D grid is placed around the aligned molecules, and at each grid point, steric and electrostatic fields are calculated (for CoMFA). CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
Statistical methods are used to create an equation that relates the variations in these fields to the variations in biological activity.
The resulting QSAR model can be visualized as 3D contour maps, which highlight regions where certain properties are predicted to either increase or decrease biological activity. For example, a map might show that a bulky, positively charged group is favored in one region, while a small, hydrophobic group is preferred in another. These models serve as a powerful predictive tool to guide the design of new, more potent analogs before they are synthesized in the lab. bohrium.com
The table below summarizes the key descriptors used in a typical 3D-QSAR study for this class of compounds.
| QSAR Method | Field/Descriptor Type | Information Provided |
| CoMFA | Steric | Identifies regions where bulky groups increase or decrease activity. |
| Electrostatic | Identifies regions where positive or negative charges are favorable. | |
| CoMSIA | Hydrophobic | Maps areas where nonpolar groups are preferred. |
| H-Bond Donor | Highlights regions where hydrogen bond donors enhance activity. | |
| H-Bond Acceptor | Highlights regions where hydrogen bond acceptors enhance activity. |
Advanced Spectroscopic and Computational Characterization
High-Resolution NMR Spectroscopy for Structural Elucidation (Beyond Basic Identification)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of (R)-4-Propylpyrrolidin-2-one. While basic 1D NMR provides initial identification, advanced 2D techniques are required for a complete assignment and conformational analysis.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the connectivity and spatial arrangement of hydrogen atoms. For this compound, the diastereotopic protons on the pyrrolidinone ring (at C3 and C5) and the propyl side chain exhibit complex splitting patterns. High-field NMR is essential to resolve these multiplets and accurately determine coupling constants, which are vital for conformational analysis of the five-membered ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are sensitive to the electronic environment and substitution patterns. The carbonyl carbon (C2) is characteristically found in the downfield region (around 175-180 ppm), while the chiral carbon (C4) and other ring carbons appear at distinct, predictable shifts.
2D NMR Techniques: Two-dimensional NMR experiments are critical for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons throughout the propyl chain and the pyrrolidinone ring, confirming the spin systems. libretexts.orgwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom. wikipedia.orgopenpubglobal.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of the propyl group relative to the carbonyl and amide functionalities.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for determining the three-dimensional structure and preferred conformation of the molecule, including the relative orientation of the propyl group. libretexts.org
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC Correlations |
|---|---|---|---|---|
| N-H | ~7.0-8.0 (broad s) | - | - | - |
| C2 (=O) | - | ~175-180 | - | - |
| C3-H₂ | ~2.0-2.6 (m) | ~35-40 | C4-H | C3-H₂ / C3 |
| C4-H | ~2.2-2.8 (m) | ~38-43 | C3-H₂, C5-H₂, Propyl-CH₂ | C4-H / C4 |
| C5-H₂ | ~3.0-3.6 (m) | ~45-50 | C4-H | C5-H₂ / C5 |
| Propyl-CH₂ | ~1.2-1.6 (m) | ~30-35 | C4-H, Propyl-CH₂ | Propyl-CH₂ / Propyl-C1' |
| Propyl-CH₂ | ~1.2-1.6 (m) | ~18-23 | Propyl-CH₂, Propyl-CH₃ | Propyl-CH₂ / Propyl-C2' |
| Propyl-CH₃ | ~0.8-1.0 (t) | ~13-15 | Propyl-CH₂ | Propyl-CH₃ / Propyl-C3' |
Mass Spectrometry Techniques for Mechanistic Studies (e.g., MS/MS Fragmentation)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation pathways, which can provide valuable structural information. Both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) are employed.
Under ESI , the compound is typically observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation through collision-induced dissociation (CID). The resulting product ions reveal characteristic losses. For substituted pyrrolidinones, fragmentation often involves the loss of side chains and cleavages within the lactam ring. wvu.eduwvu.edu
Under EI , the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. Common fragmentation pathways for alkyl-substituted pyrrolidinones include:
Alpha-cleavage: Fission of the bond adjacent to the carbonyl group or the nitrogen atom.
Loss of the alkyl side chain: Cleavage of the C-C bond between the propyl group and the pyrrolidinone ring, leading to a prominent fragment ion.
Ring opening and subsequent fragmentation: The five-membered ring can undergo cleavage, followed by the loss of small neutral molecules like CO, C₂H₄, or C₂H₅N. wvu.edu
Mechanistic studies using high-resolution mass spectrometry (HRMS) allow for the determination of the exact mass of fragment ions, enabling the confident assignment of their elemental compositions and aiding in the elucidation of complex fragmentation pathways. wvu.edu
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 128 [M+H]⁺ | 86 | C₃H₆ (Propene) | Loss of the propyl side chain via McLafferty rearrangement |
| 128 [M+H]⁺ | 100 | CO (Carbon Monoxide) | Ring opening followed by loss of CO |
| 127 [M]⁺˙ | 84 | C₃H₇˙ (Propyl radical) | Cleavage of the C-C bond between the ring and the propyl group |
| 127 [M]⁺˙ | 70 | C₃H₅NO (Propyl isocyanate) | Ring fragmentation |
| 127 [M]⁺˙ | 56 | C₄H₇N (Pyrroline) | Ring fragmentation with loss of the carbonyl group and propyl side chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within this compound.
Infrared (IR) Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to the lactam functionality. The most prominent peak is the C=O (amide I) stretching vibration, which typically appears in the range of 1670-1700 cm⁻¹. The exact position is sensitive to hydrogen bonding; in concentrated solutions or the solid state, intermolecular N-H···O=C hydrogen bonds weaken the carbonyl bond, shifting the absorption to a lower wavenumber. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹, also influenced by hydrogen bonding. C-H stretching vibrations from the propyl group and the pyrrolidinone ring are observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the C-C and C-H bonds of the aliphatic propyl chain and the pyrrolidinone ring often produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of the molecule.
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | ~3200-3400 (broad) | Weak | Amide N-H stretching, sensitive to H-bonding |
| C-H Stretch | ~2850-3000 | Strong | Stretching of C-H bonds in propyl group and ring |
| C=O Stretch (Amide I) | ~1670-1700 (strong) | Moderate | Carbonyl stretching of the lactam |
| N-H Bend (Amide II) | ~1550 | Weak | In-plane bending of the N-H bond |
| CH₂ Bend | ~1465 | Moderate | Scissoring/bending of methylene (B1212753) groups |
| C-N Stretch | ~1250-1350 | Moderate | Stretching of the carbon-nitrogen bond in the lactam |
X-ray Crystallography of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. Although a specific crystal structure for this exact compound is not publicly available, analysis of related chiral pyrrolidinone derivatives provides significant insight into its likely structural features. nih.govmdpi.com
Conformation: The five-membered pyrrolidinone ring is not planar and typically adopts either an envelope or a twist (half-chair) conformation to relieve ring strain. The specific conformation would be determined by the steric demands of the propyl group at the C4 position.
Intermolecular Interactions: A key feature in the crystal packing of pyrrolidinones is the formation of strong intermolecular hydrogen bonds between the amide N-H donor of one molecule and the carbonyl C=O acceptor of a neighboring molecule. researchgate.net This interaction often leads to the formation of well-ordered supramolecular structures, such as centrosymmetric dimers or infinite chains.
Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, typically by analyzing anomalous dispersion effects, provided a suitable heavy atom is present or by using specific radiation wavelengths. researchgate.net
The study of co-crystals or complexes of this compound with other molecules, such as metal ions or other organic compounds, would reveal how it interacts with different chemical environments, providing valuable data for understanding its coordination chemistry and potential for forming host-guest assemblies.
Advanced Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level, complementing experimental data and offering predictive insights.
These methods are used to solve the Schrödinger equation (or an approximation of it) to determine the electronic structure, energy, and other molecular properties.
Ab Initio Methods: These "from the beginning" calculations, such as Hartree-Fock (HF) and post-HF methods, use fundamental physical constants without empirical parameters. They can accurately predict geometries, vibrational frequencies, dipole moments, and reaction energies. For pyrrolidinone systems, ab initio calculations have been used to study hydrogen bonding energies and the structures of dimers and oligomers.
Semi-Empirical Methods: Methods like AM1, PM3, and PM7 are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them much faster than ab initio methods. wikipedia.org This allows for the study of larger systems or for performing preliminary calculations before employing more computationally expensive methods. They are useful for optimizing geometries and calculating electronic properties like orbital energies and electrostatic potentials. researchgate.netresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery and chemical biology.
The process involves:
Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the biological target (e.g., an enzyme active site or a neurotransmitter binding pocket) and the ligand.
Sampling: A docking algorithm systematically explores various possible conformations and orientations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, ranking the most likely binding modes.
Docking studies on pyrrolidinone derivatives have been performed to investigate their potential as inhibitors of enzymes like lipoxygenases (LOX) and cyclooxygenases (COX). nih.govmdpi.com Such studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking could be used to screen for potential biological targets and to rationalize its mechanism of action if it exhibits biological activity. nih.govasianpubs.org
| Potential Biological Target Class | Key Interactions to Investigate | Predicted Outcome |
|---|---|---|
| Enzyme Active Sites (e.g., Lipoxygenases) | Hydrogen bond between lactam N-H or C=O and active site residues (e.g., His, Ser). Hydrophobic interactions involving the propyl group. | Binding affinity (scoring function value), identification of key binding residues, prediction of inhibitory potential. |
| G-Protein Coupled Receptors (GPCRs) | Hydrophobic interactions within the transmembrane domain. Potential for hydrogen bonding with polar residues in the binding pocket. | Preferred binding pose, prediction of agonist or antagonist behavior. |
| Ion Channels | Steric and electronic complementarity with the channel pore. Interactions with residues lining the channel. | Potential as a channel blocker or modulator. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that enable the identification and optimization of novel bioactive molecules. These methods are particularly valuable for exploring the therapeutic potential of specific chemical scaffolds, such as this compound. By defining the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model serves as a sophisticated filter for searching large chemical databases to find new compounds with a high probability of binding to a specific biological target.
Development of Pharmacophore Models
A pharmacophore model is generated by analyzing the structural features of a set of molecules with known biological activity against a target of interest. The goal is to identify a common set of features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their precise spatial arrangement, which is essential for molecular recognition at the receptor's active site.
For a series of derivatives based on the this compound scaffold, a ligand-based pharmacophore model can be developed. This process involves:
Selection of a Training Set: A diverse set of this compound analogs with a wide range of biological activities is selected.
Conformational Analysis: The low-energy conformations of each molecule in the training set are generated to ensure that the relevant bioactive conformation is included in the analysis.
Feature Identification: Chemical features common to the most active molecules are identified. For the pyrrolidin-2-one core, key features would likely include a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic group (the propyl side chain).
Model Generation and Validation: Algorithms, such as the HipHop algorithm, are used to generate and score potential pharmacophore hypotheses. mdpi.com The best model is selected based on its ability to accurately predict the activity of the training set molecules and a separate test set of compounds not used in model generation. pharmacophorejournal.com
A successful quantitative structure-activity relationship (QSAR) model demonstrates a strong correlation between the predicted and experimental activities, indicated by statistical metrics like the correlation coefficient (R²) and the predictive correlation coefficient (Q²). nih.gov For a model to be considered robust and predictive, a high Q² value (typically > 0.5) is essential. nih.gov
Table 1: Hypothetical Pharmacophore Model Features for this compound Derivatives
| Feature ID | Feature Type | Vector | Radius (Å) |
| HBA 1 | Hydrogen Bond Acceptor | (x, y, z) | 1.5 |
| HYD 2 | Hydrophobic | (x, y, z) | 1.8 |
| HYD 3 | Hydrophobic | (x, y, z) | 1.7 |
| AAR 4 | Aromatic Ring | (x, y, z) | 2.0 |
This table illustrates a potential pharmacophore model derived from a hypothetical series of active this compound derivatives targeting a specific protein. HBA: Hydrogen Bond Acceptor; HYD: Hydrophobic; AAR: Aromatic Ring.
Virtual Screening Applications
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds, such as the ZINC database or internal corporate libraries. mdpi.com This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. medium.com
The workflow for a pharmacophore-based virtual screening campaign typically involves several steps:
Database Preparation: The selected chemical database is prepared by generating 3D conformations for each molecule.
Pharmacophore Searching: The database is searched to identify molecules that match the spatial and chemical features of the pharmacophore query.
Hit Filtering: The initial list of hits is often filtered based on additional criteria, such as molecular weight, lipophilicity (LogP), and other drug-like properties, to remove undesirable candidates.
Molecular Docking: The filtered hits are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. nih.govmdpi.com This step helps to refine the hit list and prioritize the most promising candidates for biological evaluation.
The ultimate goal of virtual screening is to identify novel chemical entities that possess the desired biological activity and have the potential to be developed into new therapeutic agents. nih.govresearchgate.net The use of the this compound scaffold in such a campaign leverages its specific stereochemistry and chemical properties to explore new areas of chemical space.
Table 2: Representative Results from a Virtual Screening Campaign
| Compound ID | Database Source | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted Activity (pIC50) |
| ZINC00123456 | ZINC | 8.95 | -9.8 | 7.5 |
| ZINC00234567 | ZINC | 8.72 | -9.5 | 7.2 |
| NP00345678 | Natural Products | 8.51 | -9.1 | 7.0 |
| CHEM00456789 | In-house | 8.20 | -8.9 | 6.8 |
This table shows hypothetical data from a virtual screening workflow. A higher fit score indicates better alignment with the pharmacophore model, while a more negative docking score suggests stronger binding affinity. The predicted pIC50 is derived from a QSAR model.
By integrating pharmacophore modeling with virtual screening, researchers can efficiently navigate the vast landscape of chemical possibilities to uncover novel compounds based on the this compound core structure, accelerating the initial stages of drug discovery.
Biological Interactions and Molecular Mechanisms
Investigation of Receptor Binding Profiles (In Vitro Assays)
In vitro binding assays have been fundamental in elucidating the molecular target for this class of compounds. The primary receptor identified is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). rxlist.com While direct binding data for (r)-4-Propylpyrrolidin-2-one itself is not extensively documented in public literature, studies on its direct N-alkylated butanamide derivatives, such as Brivaracetam (B1667798), provide a clear profile. These derivatives exhibit a high affinity and selectivity for SV2A. nih.gov
Research has shown that substitutions on the pyrrolidinone ring are critical for binding affinity. Specifically, the introduction of small, hydrophobic groups at the 4-position, such as a propyl group, has been found to enhance potency. The (r)-configuration of this substituent is crucial for optimal binding, a concept that will be explored further in section 7.5. The binding affinity of these ligands to SV2A is typically determined through competitive binding assays using radiolabeled ligands in brain homogenates. Brivaracetam, which contains the this compound core, demonstrates a significantly higher affinity for SV2A compared to earlier analogues like Levetiracetam (B1674943). nih.govnih.gov
| Compound | Core Structure Moiety | Target | Binding Affinity (Ki) |
|---|---|---|---|
| Brivaracetam | This compound | SV2A | ~30-fold higher than Levetiracetam |
| Levetiracetam | Pyrrolidin-2-one | SV2A | Reference Compound |
Enzyme Inhibition Kinetics and Mechanism of Action (Molecular Level)
While the principal mechanism of action for this compound class is receptor binding, interactions with enzymes have also been investigated. Direct studies on this compound are sparse, but data on its derivative, Brivaracetam, reveal specific enzyme interactions.
Brivaracetam has been identified as a moderate, reversible inhibitor of epoxide hydrolase, an enzyme involved in the metabolism of various compounds. ucb-usa.comeuropa.eu The inhibition constant (IC50) for this interaction was determined to be 8.2 μM. ucb-usa.com This inhibitory activity has clinical relevance, as it can lead to an increase in the plasma concentration of the active metabolite of certain co-administered drugs, such as carbamazepine (B1668303) epoxide. nih.goveuropa.eu
Conversely, Brivaracetam shows a low potential for inhibiting major drug-metabolizing enzymes from the cytochrome P450 family. In vitro studies have demonstrated that it does not cause significant inhibition of CYP1A2, 2A6, 2B6, 2C8, 2C9, or 2D6. ucb-usa.com It is considered a weak inhibitor of CYP2C19, and this interaction is generally not expected to be clinically significant. ucb-usa.comnih.gov The primary metabolic route for Brivaracetam is not CYP-mediated but occurs via hydrolysis of its amide group by amidase enzymes. nih.gov
| Enzyme | Interaction (Reported for Brivaracetam) | Potency (IC50) | Note |
|---|---|---|---|
| Epoxide Hydrolase | Inhibition | 8.2 µM | Moderate, reversible inhibition. ucb-usa.com |
| CYP2C19 | Weak Inhibition | Not specified | Not considered clinically significant. ucb-usa.com |
| CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 3A4 | No significant inhibition | N/A | Low potential for interaction. ucb-usa.com |
Protein-Ligand Interaction Studies (e.g., SPR, ITC)
Cryo-electron microscopy (cryo-EM) has been used to resolve the structure of ligands like Brivaracetam bound to SV2A. These studies reveal that the ligand binds within a transmembrane cavity of the protein. The pyrrolidinone core, which is the central scaffold of this compound, plays a pivotal role in anchoring the molecule within this binding site. The interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues in the SV2A binding pocket. The 4-propyl group projects into a hydrophobic sub-pocket, contributing significantly to the binding affinity.
Modulation of Intracellular Signaling Pathways (Cell-Free or Cell-Based Assays, Molecular Focus)
The binding of ligands containing the this compound scaffold to SV2A modulates the protein's function in synaptic transmission. SV2A is involved in the process of synaptic vesicle exocytosis, which is the mechanism by which neurotransmitters are released from a neuron. nih.gov It is believed to play a role in priming synaptic vesicles, making them ready for release upon the arrival of an action potential. nih.gov
By binding to SV2A, these ligands are thought to modulate its activity, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity. This modulatory effect contributes to the stabilization of neural circuits. The precise downstream signaling cascade is complex, but the primary molecular action is the alteration of SV2A's role in the synaptic vesicle cycle, which ultimately impacts synaptic signaling and neuronal excitability.
Role of Chiral Specificity in Biological Recognition
The stereochemistry of the 4-propylpyrrolidin-2-one (B2868663) core is paramount for its biological activity. The specific enantiomer, this compound, is the required precursor for the synthesis of highly potent SV2A ligands like Brivaracetam, underscoring the stereoselective nature of the target binding site. google.comgoogle.com
During drug development, it was discovered that the (4R) configuration of the propyl group on the pyrrolidinone ring is essential for high-affinity binding to SV2A. The corresponding (4S) isomer results in a significant loss of potency. This demonstrates that the binding pocket of SV2A is exquisitely sensitive to the three-dimensional arrangement of the ligand. The (R)-propyl group fits optimally into a specific hydrophobic pocket within the receptor, maximizing favorable molecular interactions. The requirement for high enantiomeric purity (>98%) of this compound in the synthesis of its derivatives is a direct consequence of this strict stereochemical requirement for biological recognition. google.com
Derivatization Strategies and Analog Development
Chemical Modification of the Pyrrolidinone Ring System
The pyrrolidinone ring is a critical component for the activity of (r)-4-propylpyrrolidin-2-one derivatives. Modifications to this ring system, particularly at the C3 and C5 positions, have been explored to understand their impact on binding affinity and selectivity.
Generally, substitutions at the C3 and C5 positions of the 2-oxopyrrolidine ring in related acetamide (B32628) scaffolds have been found to decrease the affinity for the levetiracetam (B1674943) binding site (LBS) on SV2A. nih.gov This suggests that these positions may be involved in steric clashes within the binding pocket or that an unsubstituted ring in these areas is optimal for binding.
However, various chemical transformations can be envisioned for the pyrrolidinone ring, drawing from the broader chemistry of lactams and related heterocycles. These include:
Alkylation and Acylation: The nitrogen atom of the pyrrolidinone ring is readily alkylated or acylated to introduce various side chains. This is a fundamental step in the synthesis of brivaracetam (B1667798), where an (S)-2-aminobutanamide moiety is attached. researchgate.netnih.gov
Reactions at C3 and C5: While generally detrimental to affinity, targeted modifications at these positions can be used to probe the steric and electronic requirements of the binding site. Reactions such as regioselective alkylation or the introduction of small functional groups could be employed. For instance, related 2,3-dihydro-4-pyridones and 4-(pyrrolidin-1-yl)furan-2(5H)-one have been shown to undergo regioselective C5 and C3 alkylation, respectively. nih.govnih.gov
Table 1: Potential Chemical Modifications of the Pyrrolidinone Ring
| Position of Modification | Type of Reaction | Potential Outcome |
|---|---|---|
| N1 | Alkylation/Acylation | Introduction of pharmacophoric side chains (e.g., in brivaracetam synthesis) |
| C3 | Alkylation/Functionalization | Generally decreases binding affinity; can be used for SAR studies |
| C5 | Alkylation/Functionalization | Generally decreases binding affinity; can be used for SAR studies |
Functionalization of the Propyl Side Chain
The n-propyl group at the C4 position is a key determinant of the high affinity and selectivity of brivaracetam for SV2A. researchgate.net Functionalization of this side chain offers a route to modulate lipophilicity, metabolic stability, and interactions with the receptor.
While specific examples of functionalizing the propyl side chain of this compound are not extensively detailed in the public domain, standard organic chemistry methodologies can be applied. These include:
Oxidation: Introduction of hydroxyl groups to create more polar analogs.
Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter electronic properties and metabolic stability.
Introduction of Unsaturation: Synthesis of alkenyl or alkynyl analogs to introduce rigidity and explore pi-stacking interactions.
The overarching structure-activity relationship (SAR) for this class of compounds indicates that small, hydrophobic groups at the 4-position enhance potency. nih.gov Therefore, any functionalization of the propyl side chain would need to be carefully considered in this context.
Synthesis of Conformationally Restricted Analogs
The flexibility of the pyrrolidinone ring and its substituents can influence binding affinity and selectivity. The synthesis of conformationally restricted analogs is a common strategy in medicinal chemistry to lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects.
For the pyrrolidinone ring, conformational restriction can be achieved by introducing substituents that bias the ring's pucker. The pyrrolidine (B122466) ring typically exists in two predominant envelope conformations (C4-exo and C4-endo). acs.orgnih.gov The introduction of a sterically demanding group, such as a tert-butyl group, at the C4 position can lock the ring into a specific conformation. acs.orgnih.govsemanticscholar.org
In the context of this compound analogs, introducing conformational constraints could involve:
Bicyclic Analogs: Fusing a second ring to the pyrrolidinone core to create a rigid bicyclic system.
Introduction of Bulky Substituents: Replacing the propyl group with a bulkier alkyl or cycloalkyl group to restrict the rotation of the side chain and influence the pyrrolidinone ring pucker.
Incorporation of Double Bonds: Introducing unsaturation within the ring or the side chain to create a more planar and rigid structure.
These strategies can help to elucidate the optimal three-dimensional arrangement of the pharmacophoric elements required for high-affinity binding to SV2A.
Bioisosteric Replacements in Lead Optimization Studies
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of lead optimization. cambridgemedchemconsulting.comchem-space.comslideshare.net In the development of this compound analogs, bioisosteric replacements of the propyl group have been explored to fine-tune the compound's properties.
Structure-activity relationship studies have shown that substitution at the 4-position of the lactam ring with small hydrophobic groups generally improves potency. nih.gov This provides a rationale for exploring various bioisosteres for the n-propyl group.
Table 2: Potential Bioisosteric Replacements for the Propyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| n-Propyl | Ethyl | Investigating the effect of chain length on affinity. |
| n-Propyl | Isopropyl | Introducing branching to explore steric tolerance. |
| n-Propyl | Cyclopropyl | Introducing conformational rigidity and altering metabolic profile. |
| n-Propyl | Alkenyl/Alkynyl | Introducing unsaturation to probe for specific interactions. |
| n-Propyl | Halogenated alkyl (e.g., trifluoromethyl) | Modulating lipophilicity and metabolic stability. |
These replacements can lead to improved pharmacokinetic profiles, enhanced metabolic stability, or increased binding affinity. chem-space.com
Probing Receptor Binding Sites with Designed Analogs
Designed analogs of this compound are invaluable tools for probing the SV2A binding site and for in vivo imaging studies. A significant application of such analogs is in the development of radioligands for Positron Emission Tomography (PET). nih.gov
PET imaging allows for the non-invasive quantification and visualization of SV2A density in the brain, which is a valuable biomarker for various neurological and psychiatric disorders. nih.gov The development of PET tracers based on the brivaracetam scaffold involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. nih.govsemanticscholar.org
These radiolabeled analogs, such as [¹¹C]UCB-J, have been instrumental in:
Mapping SV2A Distribution: Determining the regional density of SV2A in the healthy and diseased brain. nih.gov
Target Engagement Studies: Measuring the extent to which an unlabeled drug occupies the SV2A binding site, which is crucial for dose-finding studies. nih.gov
Pharmacokinetic Studies: Investigating the rate of brain penetration and binding kinetics of SV2A ligands. nih.govresearchgate.net
The design of these imaging agents requires a careful balance between maintaining high affinity for SV2A and incorporating a radionuclide without disrupting the molecule's ability to cross the blood-brain barrier and bind to its target. nih.govsemanticscholar.org The insights gained from these studies further refine the understanding of the SV2A binding pocket and inform the design of future therapeutics.
Applications in Chemical Biology and Drug Discovery Research
(R)-4-Propylpyrrolidin-2-one as a Chemical Probe
While this compound itself is not extensively documented as a classical chemical probe for target identification, its structural framework is integral to molecules that do serve this purpose. Chemical probes are essential for dissecting complex biological pathways, and the pyrrolidin-2-one scaffold is a key component in the design of such tools, particularly for imaging the synaptic vesicle protein 2A (SV2A).
Radiolabeled derivatives of the pyrrolidin-2-one core have been developed as positron emission tomography (PET) ligands. nih.govnih.gov These specialized molecules allow for the non-invasive in vivo imaging and quantification of their target proteins in the brain. For instance, potent and selective fluoro-substituted 4-phenyl-2-pyrrolidinone derivatives have proven to be important as synaptic density probes in clinical neuroimaging studies of epilepsy, Alzheimer's disease, and Parkinson's disease. nih.gov The development of these imaging agents often starts from a lead structure, and the principles learned from the structure-activity relationships of compounds like this compound and its derivatives inform the design of effective probes.
The utility of a chemical probe is defined by its specificity and its ability to interact with a target in a well-defined manner. The pyrrolidin-2-one scaffold, with its capacity for stereospecific substitutions, provides a robust platform for creating highly selective probes. Although direct radiolabeling of this compound for imaging has not been a primary focus, its structural motifs are foundational to the development of next-generation probes for neurological targets. nih.gov
Its Role as a Lead Compound or Precursor for Drug Discovery
This compound has played a crucial role as a precursor and a key component of lead compounds in drug discovery, most notably in the development of antiepileptic drugs (AEDs). A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The most prominent example of its application is in the synthesis of Brivaracetam (B1667798), a high-affinity ligand for the synaptic vesicle protein 2A (SV2A). nih.gov Brivaracetam, an analog of Levetiracetam (B1674943), was identified through a screening of approximately 12,000 compounds for SV2A binding affinity. nih.gov This screening led to the identification of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam), which incorporates the this compound structure. nih.gov
The discovery of Brivaracetam highlighted the importance of the 4-substitution on the pyrrolidin-2-one ring. Research demonstrated that the introduction of a small hydrophobic group at the 4-position, such as the propyl group in this compound, improves both in vitro and in vivo potency of these compounds as antiseizure agents. nih.gov This finding established the 4-propylpyrrolidin-2-one (B2868663) moiety as a critical pharmacophore for enhanced binding to SV2A.
The success of Brivaracetam has solidified the position of the 4-substituted pyrrolidin-2-one scaffold as a valuable starting point for the design of new central nervous system (CNS) therapies. The structure-activity relationship (SAR) studies originating from this line of research continue to guide the development of novel compounds with improved efficacy and selectivity.
Application as a Chiral Building Block in Complex Molecule Synthesis
The stereochemical properties of this compound make it an invaluable chiral building block in the synthesis of complex pharmaceutical molecules. A chiral building block is a molecule that contains one or more stereocenters and is used in the synthesis of larger, more complex molecules, where maintaining a specific stereochemistry is crucial for biological activity.
The synthesis of Brivaracetam provides a clear illustration of this application. Various synthetic routes to Brivaracetam utilize this compound as a key intermediate. For example, one approach involves the reaction of this compound with a derivative of 2-bromobutanoic acid. The chirality at the 4-position of the pyrrolidinone ring is essential for the final drug's high affinity and selectivity for SV2A.
The table below summarizes a selection of synthetic methods that highlight the use of this compound as a chiral building block.
| Starting Materials | Key Reaction Step | Product | Reference |
| This compound, Methyl 2-bromobutanoate | Nucleophilic substitution | Racemic methyl 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate | nih.gov |
| This compound, (R)-2-bromobutyric acid | Condensation | (S)-2-[(S)4-propyl-2-oxopyrrolidin-1-yl] butyric acid | nih.gov |
Utility in Target Validation Studies (In Vitro)
Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. While this compound itself may not be the final drug candidate, its use in the synthesis of a library of analogs is instrumental in in vitro target validation studies.
The development of Brivaracetam involved extensive in vitro screening of thousands of compounds, many of which were derivatives of the pyrrolidin-2-one scaffold, for their binding affinity to SV2A. nih.gov These large-scale binding assays served to validate SV2A as a viable target for antiepileptic drugs. The ability to systematically modify the pyrrolidin-2-one structure, for example by introducing the propyl group at the 4-position, and then measure the corresponding changes in binding affinity, provides strong evidence for the role of the target in the observed pharmacology.
In vitro techniques commonly used in such target validation studies include:
Radioligand Binding Assays: These assays measure the affinity of a compound for its target by competing with a radiolabeled ligand. The high affinity of Brivaracetam for SV2A was determined using this method. nih.gov
Biochemical Assays: These can measure the functional consequences of a compound binding to its target, such as enzyme inhibition or modulation of protein-protein interactions.
Cell-Based Assays: These assays can assess the effect of a compound on cellular processes that are dependent on the target's function.
The consistent correlation between the binding affinity of pyrrolidin-2-one derivatives to SV2A in vitro and their anticonvulsant activity in vivo provides robust validation of SV2A as the molecular target. nih.gov
Contributions to Understanding Biological Processes at a Molecular Level
The study of this compound and its derivatives has significantly contributed to our understanding of the biological processes underlying epilepsy and neurotransmission at the molecular level. The primary contribution has been in elucidating the role of the synaptic vesicle protein 2A (SV2A) in these processes.
The discovery that Levetiracetam and its higher-affinity analog Brivaracetam (containing the this compound moiety) bind to SV2A provided a novel mechanism of action for antiepileptic drugs, distinct from the traditional focus on ion channels and neurotransmitter receptors. nih.gov This finding spurred further research into the function of SV2A in the synaptic vesicle cycle.
Structure-activity relationship studies have been pivotal in this understanding. The observation that the introduction of a propyl group at the (R)-4 position of the pyrrolidin-2-one ring increases the affinity for SV2A by approximately 10-fold compared to Levetiracetam pointed to a specific hydrophobic pocket in the SV2A binding site. nih.govnih.gov This insight into the molecular interactions between the ligand and the protein has been crucial for building computational models of the binding site and for designing new, even more potent and selective SV2A ligands.
The table below presents a comparison of the binding affinities of Levetiracetam and Brivaracetam for SV2A, illustrating the impact of the 4-propyl substitution.
| Compound | Key Structural Moiety | SV2A Binding Affinity (pKi) | Antiseizure Potency |
| Levetiracetam | 2-oxopyrrolidine | 6.1 | Standard |
| Brivaracetam | This compound | 7.1 | ~10 times more potent than Levetiracetam |
Data sourced from Kenda et al., 2004 and Lynch et al., 2004. nih.govnih.gov
Furthermore, the use of these compounds as pharmacological tools has helped to establish a clear link between SV2A modulation and protection against seizures. The strong correlation between a compound's affinity for SV2A and its efficacy in animal models of epilepsy provides compelling evidence for the central role of this protein in seizure generation and propagation. nih.gov This has opened up new avenues for therapeutic intervention in epilepsy and other neurological disorders characterized by synaptic dysfunction.
Future Research Directions and Unanswered Questions
Exploration of Novel Asymmetric Synthetic Routes
The development of efficient and stereoselective synthetic methods is paramount for the cost-effective production of enantiomerically pure (R)-4-Propylpyrrolidin-2-one. While existing routes have proven effective, future research should focus on pioneering novel asymmetric synthetic strategies that offer improved yields, reduced environmental impact, and greater scalability.
Key areas for exploration include:
Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based catalysts. rsc.org Research into novel prolinamide or other chiral amine-based catalysts could lead to highly enantioselective and cost-effective synthetic pathways. mdpi.com
Biocatalysis: The application of enzymes, such as ketoreductases or transaminases, could offer unparalleled stereoselectivity under mild reaction conditions. Engineering enzymes with specific activity towards precursors of this compound is a promising avenue.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a continuous-flow process for the asymmetric synthesis of this compound could significantly streamline its production.
Catalyst Immobilization: To enhance the reusability and sustainability of synthetic processes, research into the immobilization of both organometal and organocatalysts on solid supports is crucial.
A significant challenge that remains is the development of synthetic routes that are not only efficient but also economically viable for large-scale industrial production.
Deeper Understanding of Enantioselective Biological Interactions
The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov A profound understanding of the enantioselective interactions of this compound and its derivatives with their biological targets is essential for rational drug design.
Future research should aim to:
Elucidate Target Binding: Utilize techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound derivatives in complex with their protein targets. This will provide atomic-level insights into the key binding interactions.
Investigate Stereospecific Effects: Systematically synthesize and evaluate both enantiomers of novel derivatives to fully characterize the impact of stereochemistry on potency, selectivity, and off-target effects. The spatial orientation of substituents on the pyrrolidine (B122466) ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov
Probe Structure-Activity Relationships (SAR): Conduct comprehensive SAR studies to understand how modifications to the propyl group and other positions on the pyrrolidinone ring influence biological activity. This knowledge is critical for optimizing lead compounds.
A key unanswered question is the precise molecular basis for the superior affinity of certain this compound-based drugs for their targets compared to their S-enantiomers or other analogs.
Development of Advanced Computational Models for Prediction
In recent years, computational modeling has emerged as an indispensable tool in drug discovery and development. stmjournals.com The development of advanced computational models tailored to this compound and its analogs could significantly accelerate the discovery of new therapeutic agents.
Future efforts in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop robust 2D and 3D-QSAR models to predict the biological activity of novel derivatives based on their physicochemical properties and structural features. nih.govscispace.com Machine learning algorithms can enhance the predictive power of these models. preprints.org
Molecular Docking and Dynamics Simulations: Employ molecular docking to predict the binding modes of new compounds within the active site of their targets. nih.gov Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that occur upon binding. scispace.com
Pharmacophore Modeling: Construct pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. These models can be used to screen virtual libraries for new hits. nih.gov
ADMET Prediction: Develop in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
A major challenge is to improve the accuracy of these predictive models, which often requires large datasets of high-quality experimental data for training and validation.
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) allows for the rapid screening of large compound libraries to identify new hits with desired biological activity. nih.gov Integrating the synthesis of this compound-based libraries with HTS technologies can dramatically accelerate the drug discovery process.
Future research should explore:
Combinatorial Chemistry: Develop efficient solid-phase or solution-phase combinatorial synthesis methods to generate large and diverse libraries of this compound derivatives for HTS.
Assay Development: Design and validate robust and sensitive biochemical and cell-based assays suitable for HTS to evaluate the activity of library members against specific therapeutic targets.
Ultra-High-Throughput Screening (uHTS): For very large libraries, the implementation of uHTS technologies, such as those utilizing mass spectrometry, can enable the screening of hundreds of thousands of compounds per day. bruker.com
Fragment-Based Screening: Utilize fragment-based screening approaches, where smaller, low-molecular-weight fragments containing the this compound scaffold are screened to identify initial binding interactions that can be optimized into more potent leads. bruker.com
A key question is how to best design focused libraries of this compound derivatives that are enriched with compounds likely to be active against a particular target class, thereby increasing the efficiency of the HTS process.
Expanding the Scope of this compound as a Privileged Scaffold
The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. researchgate.netresearchgate.net Expanding the scope of this compound as a privileged scaffold could lead to the discovery of novel therapeutics for various diseases.
Future research in this direction should aim to:
Target Diversification: Explore the potential of this compound-based compounds against a broader range of therapeutic targets beyond the central nervous system, including but not limited to, cancer, inflammation, and infectious diseases.
Bioisosteric Replacement: Investigate the effects of replacing the propyl group or other substituents with various bioisosteres to modulate the pharmacological properties of the resulting compounds.
Scaffold Hopping: Use the this compound scaffold as a starting point for "scaffold hopping" to design novel, patentable chemical series with similar biological activities.
Conformationally Constrained Analogs: Synthesize and evaluate conformationally constrained analogs of this compound to improve potency and selectivity by locking the molecule into a bioactive conformation. The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional space, which is advantageous for molecular complexity and clinical success. nih.gov
A fundamental unanswered question is the full extent of the biological target space that can be effectively modulated by compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the enantioselective synthesis of (R)-4-Propylpyrrolidin-2-one to improve yield and purity?
- Methodological Answer : Utilize chiral catalysts (e.g., asymmetric hydrogenation catalysts) and optimize reaction parameters such as temperature, solvent polarity, and reaction time. Monitor enantiomeric excess (ee) via chiral HPLC or GC-MS. Intermediate purification via recrystallization or column chromatography can enhance purity. Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .
Q. What analytical techniques are recommended for characterizing this compound and its synthetic intermediates?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Chiral stationary phases in HPLC can distinguish enantiomers. For impurities, reference standards (e.g., EP/Pharmaceutical-grade) should be used for quantitative analysis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and consult a physician, providing the safety data sheet (SDS) for reference. Store the compound in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways and toxicity profile of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict interactions with cytochrome P450 enzymes. Use in silico tools like SwissADME or ProTox-II to assess bioavailability and toxicity. Validate predictions with in vitro hepatocyte assays and LC-MS-based metabolite profiling .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Conduct dose-response curves and replicate studies under controlled environments. Use systematic reviews (following PRISMA guidelines) to meta-analyze existing data, identifying confounding factors such as stereochemical impurities or solvent effects .
Q. How do stereochemical configurations influence the pharmacological activity of this compound compared to its enantiomer?
- Methodological Answer : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with target receptors (e.g., GABA analogs). Conduct in vivo pharmacokinetic studies to evaluate enantiomer-specific absorption and clearance rates. X-ray crystallography of receptor-ligand complexes can reveal stereospecific interactions .
Q. What are the best practices for ensuring the stability of this compound in various solvent systems during long-term storage?
- Methodological Answer : Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use stability-indicating HPLC methods to track degradation products. Store lyophilized forms in argon-filled vials at -20°C. Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis .
Data Contradiction and Validation
Q. How should researchers address discrepancies in chiral purity data obtained from different analytical platforms?
- Methodological Answer : Cross-validate results using orthogonal methods (e.g., chiral HPLC vs. polarimetry). Calibrate instruments with certified reference materials. Statistically analyze inter-lab variability via ANOVA and report confidence intervals. Publish raw datasets to enable third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
